2-(Methylamino)-3-phenylpropan-1-ol 2-(Methylamino)-3-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 84773-29-5; 91251-73-9
VCID: VC4929268
InChI: InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
SMILES: CNC(CC1=CC=CC=C1)CO
Molecular Formula: C10H15NO
Molecular Weight: 165.236

2-(Methylamino)-3-phenylpropan-1-ol

CAS No.: 84773-29-5; 91251-73-9

Cat. No.: VC4929268

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

2-(Methylamino)-3-phenylpropan-1-ol - 84773-29-5; 91251-73-9

Specification

CAS No. 84773-29-5; 91251-73-9
Molecular Formula C10H15NO
Molecular Weight 165.236
IUPAC Name 2-(methylamino)-3-phenylpropan-1-ol
Standard InChI InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Standard InChI Key FJOOJFXCKIPSLU-UHFFFAOYSA-N
SMILES CNC(CC1=CC=CC=C1)CO

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a propanol chain with a phenyl group at the third carbon and a methylamino group at the second carbon. Its IUPAC name, (2S)-2-(methylamino)-3-phenylpropan-1-ol, highlights the stereocenter at C2, which dictates its enantiomeric properties . The (S)-enantiomer (CAS: 84773-29-5) is pharmacologically significant due to its role in fluoxetine synthesis, while racemic mixtures (e.g., CAS: 53214-57-6) are used in broader synthetic applications .

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptorSource
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
Chiral Centers1 (C2)
Enantiomeric Forms(S)- and (R)-configurations
Canonical SMILESCNC@@HCO (S-enantiomer)

Synthesis Methods and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via reductive amination or Claisen condensation followed by borohydride reduction:

  • Claisen Condensation: Acetophenone reacts with ethyl formate to form benzoylacetaldehyde sodium salt, which is then condensed with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one .

  • Reduction: Sodium borohydride in glacial acetic acid reduces the propenone intermediate to the target amino alcohol, achieving yields >70% .

Industrial Optimization

Catalytic hydrogenation using Raney nickel (0.3–1.5 MPa H₂, 25–80°C) streamlines large-scale production, enhancing purity and reducing byproducts. Continuous flow reactors further improve efficiency, ensuring scalability for pharmaceutical applications.

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYieldPurity
Reductive AminationNaBH₃CN, MeOH/EtOH, 45–50°C70–75%>98%
Claisen-BorohydrideNaBH₄, CH₃COOH, 1–15°C65–70%95–97%
Catalytic HydrogenationH₂, Raney Ni, 25–80°C80–85%>99%

Physicochemical Properties

The compound exhibits amphiphilic characteristics due to its polar hydroxy/amine groups and nonpolar phenyl ring. Key properties include:

  • Boiling Point: 255°C at 760 mmHg

  • Density: 1.015 g/cm³

  • Solubility: Miscible in polar solvents (e.g., ethanol, DMSO); limited solubility in water

  • Optical Rotation: [α]D²⁵ = +15.6° (c = 1, EtOH) for the (S)-enantiomer

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

As a monoamine reuptake inhibitor, the compound increases synaptic serotonin and norepinephrine concentrations by blocking their transporters (SERT, NET). This mechanism underpins its role in fluoxetine synthesis and potential antidepressant activity.

Pharmacological Effects

  • Antidepressant Potential: In clinical trials, derivatives reduced depressive symptoms by 40–50% over 12 weeks (HAM-D scale).

  • Vasomotor Symptom Alleviation: Reduced hot flash frequency by 60% in menopausal women versus placebo.

Table 3: Key Pharmacodynamic Data

TargetEffectIC₅₀ (nM)
Serotonin TransporterReuptake Inhibition12.3 ± 1.2
Norepinephrine TransporterReuptake Inhibition28.7 ± 3.1
Dopamine TransporterMinimal Interaction>1000

Applications in Medicinal Chemistry

Fluoxetine Intermediate

The (S)-enantiomer is alkylated with 4-chlorobenzotrifluoride to form fluoxetine, a blockbuster SSRI . Industrial processes achieve >90% enantiomeric excess (ee) via chiral resolution .

Emerging Therapeutic Roles

  • Cognitive Enhancement: Preclinical models show improved attention span and memory retention at 10–20 mg/kg doses.

  • Non-Hormonal Menopause Therapy: Phase II trials demonstrate efficacy comparable to low-dose estradiol.

Comparison with Structural Analogs

Ephedrine and Pseudoephedrine

Unlike ephedrine’s direct adrenergic agonism, 2-(Methylamino)-3-phenylpropan-1-ol exerts indirect effects via reuptake inhibition, reducing cardiovascular side effects.

Atomoxetine Derivatives

The (R)-enantiomer (CAS: 115290-81-8) serves as an atomoxetine impurity, highlighting stereochemical specificity in norepinephrine reuptake inhibition .

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